molecular formula C24H23FN2O5 B2401272 1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886159-29-1

1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2401272
CAS No.: 886159-29-1
M. Wt: 438.455
InChI Key: UTTGJNPAUKBYJK-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a pyrrole derivative . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole derivatives has been achieved through various methods. For instance, Viradiya et al. developed an eco-friendly and highly efficient method for the one-pot synthesis of penta-substituted pyrrole derivatives via a four-component reaction .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For example, a method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Scientific Research Applications

Optical and Electronic Properties

  • Synthesis and Photophysical Properties

    Symmetrically substituted diketopyrrolopyrrole derivatives, including variants related to 1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, have been synthesized with properties significant for optoelectronic applications. These compounds show gradual red-shift in absorption and emission bands with increasing electron donation strength, making them potential candidates for organic optoelectronic materials (Zhang et al., 2014).

  • Application in Polymer Solar Cells

    A novel alcohol-soluble n-type conjugated polyelectrolyte, incorporating diketopyrrolopyrrole (DPP) backbone, has been synthesized for use as an electron transport layer in inverted polymer solar cells. This demonstrates the utility of DPP derivatives in enhancing power conversion efficiency of solar cells (Hu et al., 2015).

Photoluminescent Applications

  • New Photoluminescent Conjugated Polymers: A series of π-conjugated polymers containing DPP and phenylene units exhibit strong photoluminescence, making them suitable for electronic applications. Their good solubility and processability into thin films highlight the potential of DPP derivatives in electronic devices (Beyerlein & Tieke, 2000).

Material Science Applications

  • Biodegradable Polyesteramides

    Morpholine-2,5-dione derivatives have been used in the synthesis of polyesteramides with pendant functional groups. These compounds demonstrate the versatility of morpholino groups in creating biodegradable materials with potential biomedical applications (Veld et al., 1992).

  • Organic Light-Emitting Device Applications

    The study of 1,8-naphthalimide derivatives, which are structurally related to the DPP derivatives, shows their potential as standard-red light-emitting materials for OLED applications. This underscores the broader application of these compounds in the field of display technologies (Luo et al., 2015).

Properties

IUPAC Name

1-(4-fluorophenyl)-6-methoxy-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5/c1-30-17-6-7-18-19(14-17)32-23-20(22(18)28)21(15-2-4-16(25)5-3-15)27(24(23)29)9-8-26-10-12-31-13-11-26/h2-7,14,21H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTGJNPAUKBYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)CCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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